4'-Hydroxy Diclofenac-13C6 is a specifically labeled derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation []. Diclofenac undergoes metabolism in the body, with 4'-hydroxydiclofenac being one of its active metabolites []. The 13C6 label in 4'-Hydroxy Diclofenac-13C6 consists of all six carbon atoms enriched with the stable isotope 13C []. This isotopic enrichment allows scientists to easily distinguish the labeled metabolite from other components in the body using a technique called mass spectrometry [].
By administering 4'-Hydroxy Diclofenac-13C6 to research subjects and analyzing their blood, urine, and other tissues using mass spectrometry, scientists can track the fate of the labeled diclofenac molecule in the body []. This information provides valuable insights into:
4'-Hydroxy Diclofenac-13C6 is a stable isotope-labeled derivative of 4'-Hydroxy Diclofenac, which itself is a major metabolite of the nonsteroidal anti-inflammatory drug Diclofenac. The compound has the molecular formula and a molecular weight of approximately 318.10 g/mol. The presence of the carbon-13 isotope allows for enhanced tracking and analysis in pharmacokinetic studies and metabolic research. This compound is primarily utilized in scientific research to study the metabolism and pharmacodynamics of Diclofenac in biological systems .
If this compound is a novel research molecule, further studies could investigate:
The metabolic pathway primarily involves cytochrome P450 enzymes, particularly CYP2C9, which convert Diclofenac into its hydroxylated forms, including 4'-Hydroxy Diclofenac .
4'-Hydroxy Diclofenac-13C6 exhibits biological activities similar to its parent compound, Diclofenac. It possesses anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling. Its pharmacological profile makes it relevant for studying the efficacy and safety of nonsteroidal anti-inflammatory drugs in clinical settings .
The synthesis of 4'-Hydroxy Diclofenac-13C6 typically involves the following steps:
This method ensures high specificity and purity for research applications .
4'-Hydroxy Diclofenac-13C6 is primarily used in:
The incorporation of stable isotopes enhances the accuracy of these studies by allowing precise tracking of drug metabolism .
Interaction studies involving 4'-Hydroxy Diclofenac-13C6 focus on its role as a metabolite in drug-drug interactions. Key points include:
These studies are crucial for developing safer therapeutic regimens involving nonsteroidal anti-inflammatory drugs.
Several compounds share structural similarities or metabolic pathways with 4'-Hydroxy Diclofenac-13C6. These include:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
4'-Hydroxydiclofenac | Hydroxylated derivative | Major metabolite with anti-inflammatory activity |
Diclofenac | Parent compound | Broad-spectrum anti-inflammatory effects |
5-Hydroxy Diclofenac | Another hydroxylated form | Different position of hydroxyl group |
Mefenamic Acid | Nonsteroidal anti-inflammatory | Different mechanism but similar therapeutic use |
The uniqueness of 4'-Hydroxy Diclofenac-13C6 lies in its stable isotope labeling, which provides distinct advantages for tracing metabolic pathways compared to its analogs .
4'-Hydroxy Diclofenac-13C6 represents a stable isotope-labeled variant of the diclofenac metabolite, incorporating six carbon-13 atoms within its molecular structure [1]. The compound exhibits the molecular formula C8(13C)6H11Cl2NO3, distinguishing it from its unlabeled counterpart through the strategic placement of carbon-13 isotopes [2] [3]. The molecular weight of 4'-Hydroxy Diclofenac-13C6 is precisely 318.10 grams per mole, representing an increase of 6.0201 daltons compared to the unlabeled compound [4] [5].
The Chemical Abstracts Service registry number for this labeled compound is 1189656-64-1, while the corresponding unlabeled metabolite bears the registry number 64118-84-9 [1] [6]. The isotopic labeling results in a measurable mass shift that proves essential for analytical applications, particularly in mass spectrometry-based quantification methods [7] [8].
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₈(¹³C)₆H₁₁Cl₂NO₃ | PubChem, Organix Inc. [1] [3] |
Molecular Weight (g/mol) | 318.10 | Multiple vendors [2] [4] |
CAS Number | 1189656-64-1 | PubChem, LGC Standards [1] [8] |
IUPAC Name | 2-[2,3,4,5,6-¹³C₅-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | Computed structure [1] |
Chemical Name | 2-(2,6-Dichloro-4-hydroxyphenyl)aminoacetic Acid | Multiple chemical databases [1] [2] |
Purity (%) | >95-99 | LGC Standards, SCBT [2] [8] |
Appearance | White to yellow crystal powder | LookChem [5] |
Melting Point (°C) | 178-185 (decomposition) | Estimated from unlabeled compound [9] |
Unlabeled CAS Number | 64118-84-9 | Multiple sources [1] [2] |
The compound maintains the characteristic phenylacetic acid derivative structure common to the diclofenac family while incorporating the isotopic enhancement specifically within the benzene ring system [15] [16]. This strategic labeling preserves the essential chemical and biological properties while providing the analytical advantages associated with stable isotope internal standards [37] [40].
The structural architecture of 4'-Hydroxy Diclofenac-13C6 centers around the incorporation of six carbon-13 atoms exclusively within the benzene ring portion of the molecule [1] [3]. This labeling pattern follows the systematic replacement of all six carbon atoms in the benzene ring with their heavier isotopic counterparts, creating a compound with identical chemical properties but distinct mass spectral characteristics [23] [24].
The isotopic distribution reflects the fundamental principles governing carbon-13 labeling in organic compounds [25] [27]. Natural carbon-13 abundance in organic molecules typically measures approximately 1.1 percent, whereas the labeled compound achieves carbon-13 enrichment levels ranging from 95 to 98 percent specifically within the designated positions [8] [23]. This dramatic enhancement in isotopic content provides the analytical sensitivity required for precise quantitative measurements [37] [40].
Parameter | Value | Reference |
---|---|---|
Natural ¹³C abundance (%) | 1.1 | Natural abundance [29] |
Labeled ¹³C content (%) | 95-98 | Vendor specifications [8] |
Number of ¹³C atoms | 6 | Molecular structure [1] [3] |
Labeling position | Benzene ring (positions 1,2,3,4,5,6) | Chemical synthesis design [3] [7] |
Mass difference (Da) | 6.0201 | Mass spectrometry [11] |
Isotopic purity (%) | >95 | Certificate of analysis [8] |
Unlabeled content (%) | <3-5 | Vendor specifications [8] |
The structural integrity remains unchanged despite the isotopic substitution, maintaining the essential functional groups including the carboxylic acid moiety, the amino linkage, and the hydroxyl group on the dichlorophenyl ring [15] [16]. The preservation of these structural elements ensures that the labeled compound exhibits identical biological activity and metabolic behavior compared to its unlabeled counterpart [14] [17].
The carbon-13 labeling pattern in 4'-Hydroxy Diclofenac-13C6 follows a systematic approach targeting the benzene ring carbons specifically [1] [3]. This strategic placement ensures maximum analytical utility while maintaining chemical stability and biological relevance [23] [40]. The six carbon-13 atoms occupy positions 1 through 6 of the benzene ring, creating a uniform isotopic signature that facilitates reliable mass spectrometric detection [11] [37].
Stability considerations for carbon-13 labeled compounds demonstrate that the isotopic substitution introduces minimal perturbation to the overall molecular stability [23] [25]. The carbon-13 isotope exhibits inherent stability as a non-radioactive isotope, eliminating concerns regarding radioactive decay or isotopic conversion [28] [37]. Storage stability under appropriate conditions maintains the isotopic integrity for extended periods, typically measured in years rather than months [8] [6].
The labeling stability proves particularly important for applications requiring long-term storage or extended analytical campaigns [40] [37]. The non-exchangeable nature of the carbon-13 labels within the aromatic ring system prevents isotopic dilution through environmental exchange processes [40] [23]. This characteristic distinguishes carbon-13 labeling from deuterium labeling, where exchangeable positions can compromise isotopic purity over time [40].
Temperature stability studies indicate that the labeled compound maintains its isotopic composition under standard laboratory conditions and during typical analytical procedures [6] [8]. The incorporation of carbon-13 into the aromatic framework provides additional stability compared to labeling positions that might be susceptible to metabolic or chemical modification [40] [23].
The spectroscopic characteristics of 4'-Hydroxy Diclofenac-13C6 reflect both the inherent properties of the parent compound and the specific enhancements introduced by carbon-13 labeling [11] [33]. Nuclear magnetic resonance spectroscopy provides the most definitive identification parameters, with carbon-13 nuclear magnetic resonance showing dramatically enhanced signals from the labeled benzene ring positions [34] [35] [36].
Proton nuclear magnetic resonance spectra maintain conformity with the expected structural patterns, demonstrating that the isotopic substitution does not significantly alter the chemical environment of neighboring hydrogen atoms [11] [34]. The integration patterns and coupling constants remain consistent with the unlabeled compound, confirming structural integrity [35] [36].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the most significant spectroscopic differences, with the six labeled carbon positions exhibiting enhanced signal intensity compared to natural abundance carbon-13 nuclear magnetic resonance [34] [35]. The chemical shift values for the labeled carbons fall within the expected range for aromatic carbon atoms, typically between 125 and 150 parts per million [34] [35].
Technique | Parameter/Result | Notes |
---|---|---|
¹H NMR | Conforms to structure | Standard proton NMR patterns maintained [11] |
¹³C NMR | Enhanced signals from ¹³C₆ benzene ring | Six-fold enhancement in benzene carbon signals [34] [35] |
Mass Spectrometry (ESI+) | m/z 318.10 [M+H]⁺ | Molecular ion peak shifted by +6 Da [11] |
Mass Spectrometry (ESI-) | m/z 316.10 [M-H]⁻ | Deprotonated molecular ion [11] |
UV-Vis λmax (nm) | 282, 285 | Similar to unlabeled compound [30] [31] |
HPLC Retention Time | Compound-dependent | Chromatographic behavior identical [31] [33] |
FTIR characteristic peaks | Characteristic C-H, N-H, O-H stretches | Functional group identification [30] |
Mass spectrometry provides definitive identification through the characteristic mass shift of 6.0201 daltons [11] [26]. Electrospray ionization in positive mode yields the protonated molecular ion at mass-to-charge ratio 318.10, while negative mode ionization produces the deprotonated species at mass-to-charge ratio 316.10 [11] [13]. The fragmentation patterns mirror those of the unlabeled compound with consistent mass shifts reflecting the isotopic composition [13] [26].
Ultraviolet-visible spectroscopy demonstrates absorption maxima at wavelengths consistent with the unlabeled metabolite, typically around 282 and 285 nanometers [30] [31]. The chromophoric properties remain unchanged, indicating that the electronic structure and conjugation patterns are preserved despite isotopic substitution [30] [32].
High-performance liquid chromatography retention behavior shows virtual identity with the unlabeled compound, confirming that the isotopic labeling does not significantly alter the hydrophobic or hydrophilic characteristics that govern chromatographic separation [31] [33]. This co-elution property proves essential for applications requiring simultaneous analysis of labeled and unlabeled species [37] [40].
The comparative evaluation between 4'-Hydroxy Diclofenac-13C6 and its unlabeled counterpart reveals fundamental similarities in chemical behavior coupled with distinct analytical advantages conferred by isotopic labeling [14] [15] [17]. The unlabeled 4'-hydroxydiclofenac exhibits a molecular weight of 312.148 grams per mole, establishing the baseline mass for comparative purposes [15] [16] [21].
Chemical reactivity patterns remain virtually identical between the labeled and unlabeled compounds, reflecting the minimal impact of carbon-13 substitution on electronic properties and chemical bonding [23] [28]. Both compounds demonstrate equivalent behavior in enzymatic assays, particularly regarding cytochrome P450 2C9 interactions and cyclooxygenase-2 inhibition [14] [17] [19]. The metabolic pathway involvement shows no discernible differences, with both compounds serving as metabolites of diclofenac through identical biotransformation processes [15] [19] [22].
Property | Unlabeled 4'-Hydroxy Diclofenac | ¹³C₆-Labeled Compound |
---|---|---|
Molecular Weight | 312.148 g/mol | 318.10 g/mol (+6.0 Da) [15] [2] |
Chemical Behavior | Standard chemical reactivity | Identical chemical properties [23] [28] |
Metabolic Pathway | CYP2C9 metabolite of diclofenac | Same metabolic pathway [19] [22] |
Enzymatic Activity | COX-2 inhibition | Identical enzymatic interactions [14] [17] |
Chromatographic Retention | Baseline retention time | Co-elution with unlabeled [31] [33] |
Mass Spectral Fragmentation | Standard fragmentation pattern | Shifted m/z values (+6 Da) [11] [13] |
Pharmacological Activity | Anti-inflammatory, analgesic | Identical biological activity [14] [17] |
Analytical Applications | Metabolite identification | Internal standard, quantification [37] [40] |
Chromatographic behavior demonstrates remarkable similarity, with both compounds exhibiting nearly identical retention times under standard high-performance liquid chromatography conditions [31] [33]. This co-elution characteristic proves advantageous for quantitative applications where the labeled compound serves as an internal standard [37] [40]. The separation scientist can employ identical analytical conditions for both species while relying on mass spectrometric detection to distinguish between them [26] [37].
Mass spectrometric fragmentation patterns show parallel behavior with systematic mass shifts corresponding to the number of carbon-13 atoms retained in each fragment ion [11] [13] [26]. This predictable fragmentation behavior facilitates method development and ensures reliable quantitative analysis across diverse analytical platforms [37] [40].
The pharmacological profile remains unchanged, with both compounds demonstrating equivalent anti-inflammatory and analgesic properties [14] [17]. The cyclooxygenase-2 selectivity and inhibitory potency show no significant differences attributable to isotopic labeling [17] [19]. This biological equivalence validates the use of the labeled compound as a surrogate for pharmacokinetic and metabolic studies [37] [40].
Analytical applications represent the primary area of divergence between the two compounds [37] [40]. While the unlabeled compound serves primarily for metabolite identification and characterization studies, the carbon-13 labeled variant functions as a premium internal standard for quantitative bioanalytical methods [11] [37]. The stable isotope labeling provides superior matrix effect correction and enhanced analytical precision compared to structurally related internal standards [37] [40].